molecular formula C15H15NO2S B4032815 3-(4-methoxyphenyl)-N-(2-thienylmethyl)acrylamide

3-(4-methoxyphenyl)-N-(2-thienylmethyl)acrylamide

Cat. No.: B4032815
M. Wt: 273.4 g/mol
InChI Key: DMGIDXXIAXFYNY-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(2-thienylmethyl)acrylamide is a useful research compound. Its molecular formula is C15H15NO2S and its molecular weight is 273.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.08234989 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Applications and Environmental Impacts

Polyacrylamide-based flocculants, which may contain acrylamide units, are extensively used in water treatment, mining, and as soil conditioners due to their efficient solid/liquid separation properties. These applications are critical in managing wastewater and enhancing agricultural productivity. However, the environmental fate of PAM-based flocculants, including their transfer, degradation, and the potential release of acrylamide (a toxic monomer), is a significant area of research. Studies suggest that PAM's transport in surface water, groundwater, and soils is limited, primarily due to its adsorption onto mineral particles. Biodegradation, photodegradation, and mechanical degradation pathways have been identified, although these processes occur at slow rates without significant release of acrylamide into the environment (Guézennec et al., 2015).

Toxicology and Safety

The toxicological aspects of acrylamide have been extensively studied due to its presence in various foods and industrial applications. Acrylamide is known to be neurotoxic and potentially carcinogenic, prompting research into its mechanism of toxicity, metabolism, and the impact on human health. Understanding these aspects is crucial for developing mitigation strategies to reduce acrylamide exposure from dietary sources and occupational settings (Exon, 2006).

Acrylamide Mitigation Strategies

Mitigation strategies to reduce acrylamide formation in food products, especially in fried potato products, have been a critical area of research. These strategies span from agricultural practices to food processing techniques, aiming to minimize acrylamide's health risks while maintaining food quality and safety. The review by Vinci et al. (2012) discusses the progress and challenges in implementing these strategies on an industrial scale, highlighting the need for comprehensive approaches from farm to fork (Vinci et al., 2012).

Drug Delivery and Biomedical Applications

Acrylamide derivatives, particularly in the form of hydrogels and microgels, have shown potential in drug delivery systems due to their responsive behavior to environmental stimuli. These systems can offer controlled release mechanisms for therapeutic agents, highlighting the versatility of acrylamide-based materials in biomedical applications (Begum et al., 2019).

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-18-13-7-4-12(5-8-13)6-9-15(17)16-11-14-3-2-10-19-14/h2-10H,11H2,1H3,(H,16,17)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGIDXXIAXFYNY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-N-(2-thienylmethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.